
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide
Descripción general
Descripción
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential use in treating various diseases. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation.
Mecanismo De Acción
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide is a selective agonist of PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. When 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide binds to PPARδ, it activates the receptor and induces the expression of genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory pathways. This leads to improved lipid and glucose metabolism and reduced inflammation.
Biochemical and Physiological Effects:
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide has been shown to improve lipid metabolism by increasing fatty acid oxidation and reducing lipogenesis. It also improves glucose homeostasis by increasing glucose uptake in skeletal muscle cells and reducing gluconeogenesis in the liver. In addition, it has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. These effects have been observed in both animal and human studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor. It is also relatively stable and has a long half-life, which allows for easier administration and dosing. However, one limitation is its potential for off-target effects, as it has been shown to activate other nuclear receptors at high concentrations. In addition, its use in lab experiments may be limited by its cost and availability.
Direcciones Futuras
There are several future directions for research on 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide. One area of interest is its potential use in treating metabolic disorders, such as type 2 diabetes and obesity. It may also have potential as a therapy for cardiovascular disease, as it has been shown to improve cardiac function and reduce atherosclerosis. Another area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide.
Aplicaciones Científicas De Investigación
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide has been studied for its potential use in treating various diseases, including metabolic disorders, cardiovascular disease, and cancer. It has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells, reduce inflammation in adipose tissue, and increase fatty acid oxidation in the liver. In animal studies, it has been shown to reduce atherosclerosis and improve cardiac function. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-20(18-11-15(24(26)27)10-13-12-21-23-19(13)18)22-14-6-8-17(9-7-14)28-16-4-2-1-3-5-16/h1-12H,(H,21,23)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAHSSXCTJOGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-N-(4-phenoxyphenyl)-1H-indazole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



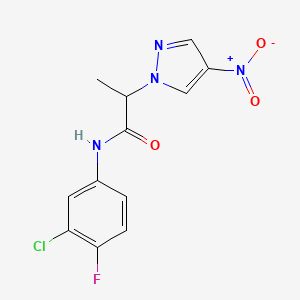
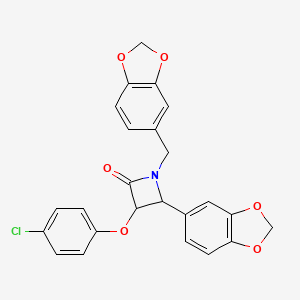
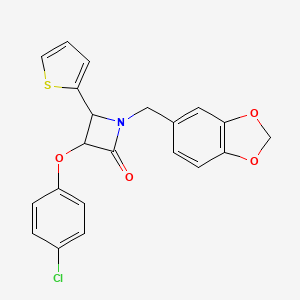



![5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4305076.png)
![methyl 2-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4305078.png)
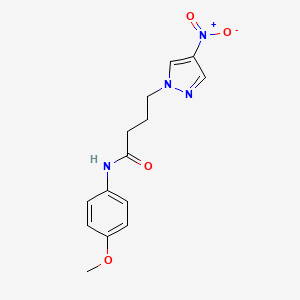
![2-(4-tert-butylphenoxy)-N-[(2-methylquinolin-4-yl)methyl]acetamide](/img/structure/B4305082.png)
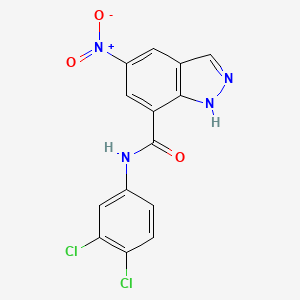
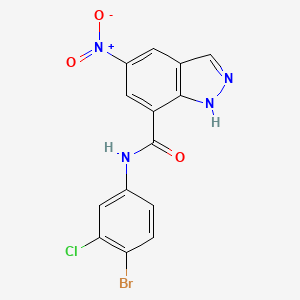
![ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305118.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)